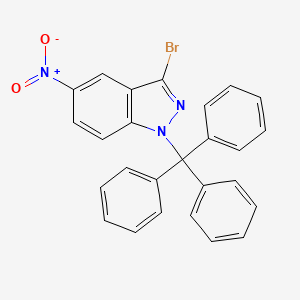

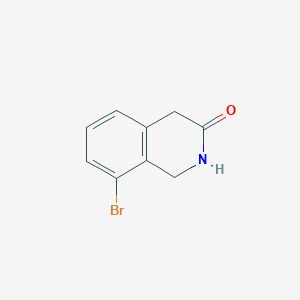

![molecular formula C9H7BrN2O2 B3030756 Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate CAS No. 952182-30-8](/img/structure/B3030756.png)

Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate

Overview

Description

Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is particularly relevant in the field of medicinal chemistry, where its derivatives are explored for their potential therapeutic properties.

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through palladium-catalyzed cross-coupling reactions. For instance, a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized using the Suzuki-Miyaura cross-coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with various boronic acid derivatives . This method demonstrates the versatility of the core structure in accessing a range of substituted pyridine derivatives.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine, has been characterized by X-ray crystallography, revealing a planar thieno[2,3-b]pyridine moiety and the presence of intermolecular and intramolecular hydrogen bonds that stabilize the crystal structure .

Chemical Reactions Analysis

The reactivity of this compound is highlighted by its ability to undergo further functionalization. For example, reactions with 2-aminopyridines lead to the formation of imidazo-fused nitrogen-heterocycles, showcasing the compound's utility in constructing complex heterocyclic systems .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. Typically, these compounds exhibit solid-state characteristics that are influenced by their molecular structures, such as crystal packing and hydrogen bonding patterns . The chemical properties are largely determined by the functional groups present on the core pyridine structure, which can participate in various chemical reactions, as demonstrated by the synthesis and reactivity studies .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate has been utilized in the synthesis of various heterocyclic compounds. For instance, it has been used in the preparation of thieno[3,2-b]pyridine derivatives, which involved palladium-catalyzed couplings and intramolecular cyclizations (Calhelha & Queiroz, 2010). These compounds are significant due to their potential applications in pharmaceuticals and materials science.

Antitumor Activity

Research has shown that this compound derivatives exhibit antitumor activity. A study demonstrated that certain derivatives inhibited the growth of human tumor cell lines and induced apoptosis in certain cancer cell lines, highlighting their potential as anticancer agents (Queiroz et al., 2011).

Novel Functionalized Derivatives

The compound has also been used to create novel functionalized derivatives. For instance, a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized and evaluated for their antitumoral potential in breast cancer cell lines, showing significant growth inhibition in specific cases (Silva et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . This compound can form hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of the receptor . This interaction inhibits the receptor’s kinase activity, preventing the transduction of growth signals and thus inhibiting cell proliferation .

Biochemical Pathways

The inhibition of FGFRs affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially leading to the inhibition of tumor growth .

Result of Action

The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and an increase in apoptosis . This could potentially result in the inhibition of tumor growth .

Biochemical Analysis

Biochemical Properties

It is known that pyrrolopyridine derivatives can have potent activities against fibroblast growth factor receptors (FGFRs) . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Therefore, it is possible that Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate may interact with these receptors or other related biomolecules.

Cellular Effects

Given the potential interaction with FGFRs, it could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on its potential interaction with FGFRs, it could exert its effects at the molecular level through binding interactions with these receptors, leading to their inhibition or activation and subsequent changes in gene expression .

properties

IUPAC Name |

methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-6(10)7-5(12-8)3-2-4-11-7/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYGBFGZKCJGCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662712 | |

| Record name | Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952182-30-8 | |

| Record name | Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate](/img/structure/B3030675.png)

![1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B3030683.png)

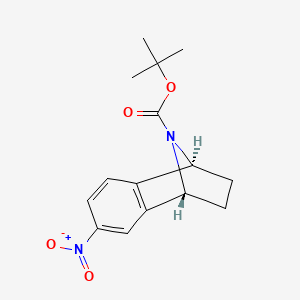

![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3030688.png)

![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine](/img/structure/B3030689.png)

![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B3030695.png)

![[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride](/img/structure/B3030696.png)